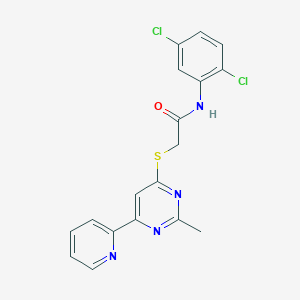

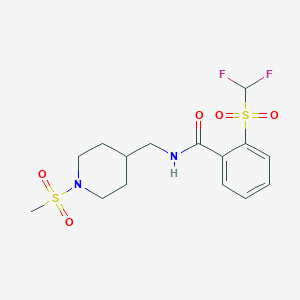

![molecular formula C12H17NO2 B2535221 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol CAS No. 2198301-12-9](/img/structure/B2535221.png)

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, also known as MBCB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MBCB is a cyclobutane derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Stereodivergent Syntheses

Sandra Izquierdo et al. (2002) explored the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This work highlights the application of cyclobutane derivatives in synthesizing enantiomeric β-amino acids, leading to the first reported β-amino acid oligomers containing two directly linked cyclobutane residues. This research showcases the potential of cyclobutane derivatives in peptide synthesis and drug design (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).

Rhodium-Mediated Trimerization

María Pilar Lamata et al. (1996) demonstrated the α-amino acidate complex [(η5-C5Me5)Rh(l-alaninate)Cl] reacting with HC⋮CR (R = Ph, p-tolyl) in methanol, leading to new cyclobutadiene compounds. This study provides insight into the formation of complex structures involving cyclobutane derivatives and highlights the role of cyclobutane in organometallic chemistry, facilitating the development of new catalytic processes (Lamata, José, Carmona, Lahoz, Atencio, & Oro, 1996).

Synthesis of 2-Vinylcyclobutanones

T. Cohen and L. Brockunier (1989) reported a method for the synthesis of 2-vinylcyclobutanones by rearranging 1-methoxy-1-cyclopropylcarbinols under neutral conditions. This research is significant for synthetic chemistry, providing a method to create cyclobutane derivatives without the need for protonic acids, thus avoiding acid-induced product destruction (Cohen & Brockunier, 1989).

Antimicrobial Activity of Schiff Base Ligands

A. Cukurovalı et al. (2002) explored Schiff base ligands containing cyclobutane and thiazole rings and their mononuclear complexes with CoII, CuII, NiII, and ZnII. This study highlights the antimicrobial potential of cyclobutane derivatives, contributing to the field of medicinal chemistry and the search for new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Sugar Conformational Effects on Photochemistry

T. Ostrowski et al. (2003) studied the effects of sugar conformation on the photochemistry of thymidylyl(3'-5')thymidine, an analogue modified by replacing each 2'-alpha-hydrogen atom with a methoxy group. This research is relevant to understanding the photostability and photochemical reactions of nucleic acid derivatives, which is crucial for applications in biochemistry and molecular biology (Ostrowski, Maurizot, Adeline, Fourrey, & Clivio, 2003).

Propiedades

IUPAC Name |

2-(2-methoxy-5-methylanilino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNJUYRZLQVCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)

![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)